

Application Notes and Protocols for 4 β -Hydroxycholesterol Measurement in Serum

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Compound of Interest

Compound Name: 4 β -Hydroxycholesterol

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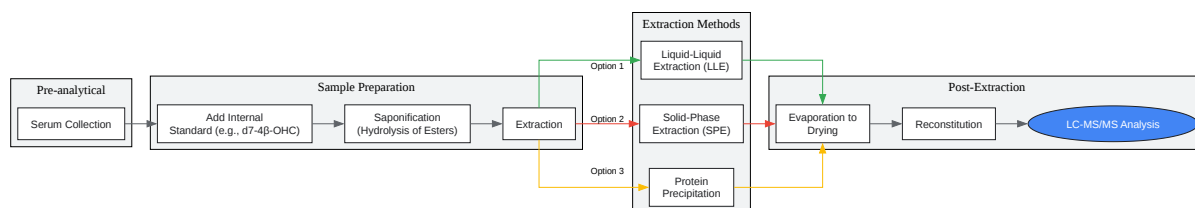
Introduction

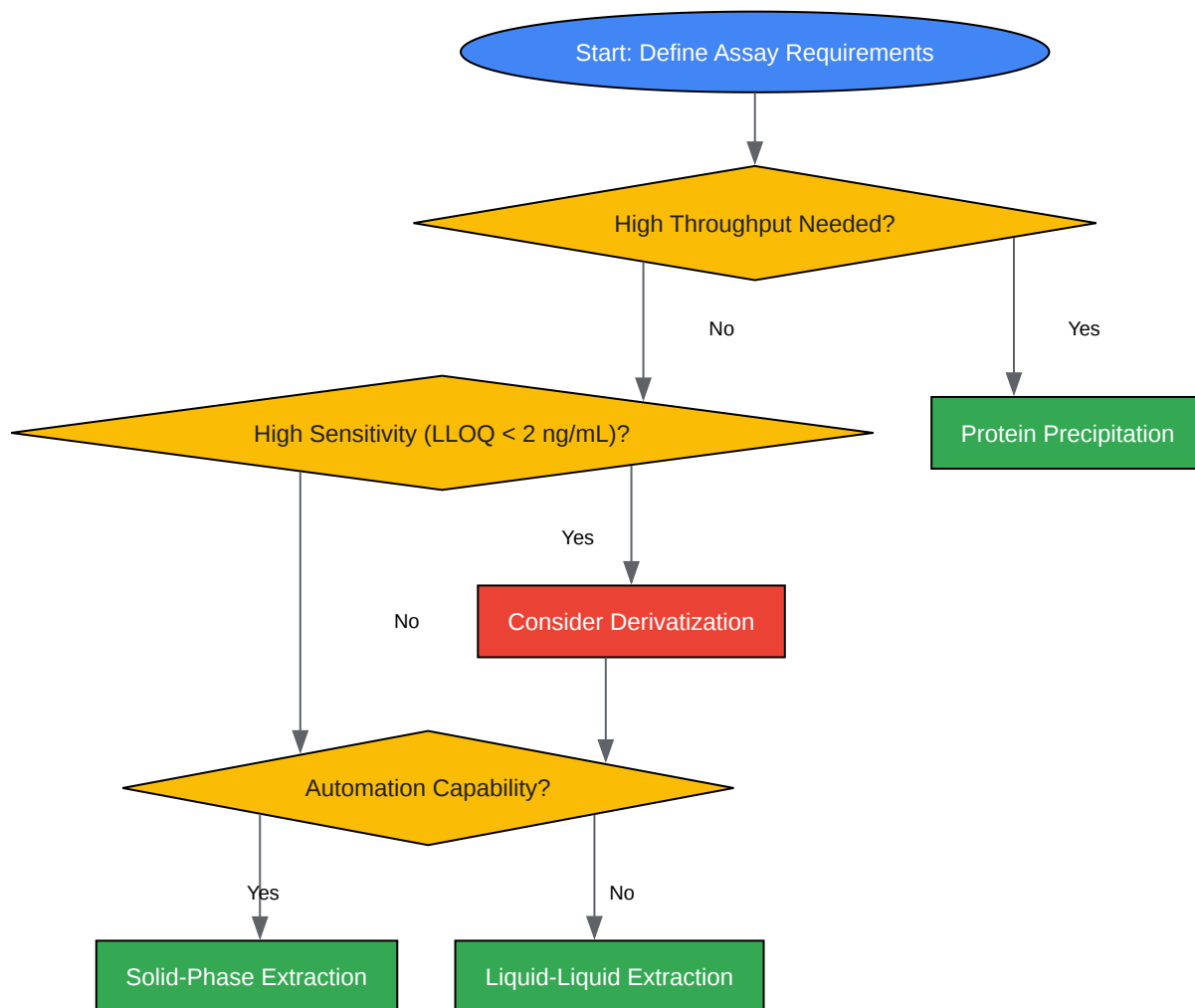
4 β -hydroxycholesterol (4 β -OHC) is an oxidized metabolite of cholesterol formed primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Consequently, its concentration in circulation is increasingly utilized as an endogenous biomarker for CYP3A4 activity.[1][2][3] Monitoring CYP3A4 function is critical in drug development and clinical practice to predict and assess drug-drug interactions.[4][5] Accurate and reproducible measurement of 4 β -OHC in serum or plasma is therefore essential. Since a significant portion of 4 β -OHC in blood is esterified, a hydrolysis step (saponification) is typically required to measure the total concentration.[2]

This document provides detailed application notes and protocols for the sample preparation of 4 β -OHC from human serum for subsequent analysis, commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols described include saponification followed by liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.

General Workflow for Serum Sample Preparation

The overall workflow for preparing serum samples for 4 β -hydroxycholesterol analysis involves several key steps, starting from the initial sample collection to the final extract ready for instrumental analysis. The following diagram illustrates this general process.





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